

GV150013X: A Potential Therapeutic Avenue for Panic Disorders—A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GV150013X

Cat. No.: B1672444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the cholecystokinin-2 receptor (CCK2R) as a target for panic disorder and the therapeutic potential of its antagonists. The specific compound **GV150013X** is identified as a potent CCK2R antagonist. However, detailed preclinical and clinical data for **GV150013X** are not publicly available at the time of this writing. Therefore, this guide utilizes data from other well-studied CCK2R antagonists to illustrate the therapeutic rationale, experimental evaluation, and underlying mechanisms. All data presented for compounds other than **GV150013X** should be considered illustrative of the drug class.

Introduction

Panic disorder is a severe anxiety disorder characterized by recurrent, unexpected panic attacks, which are sudden surges of intense fear or discomfort.^{[1][2]} These attacks are accompanied by a range of debilitating physical and cognitive symptoms.^{[1][2]} The neurobiology of panic disorder is complex and not fully elucidated, but a growing body of evidence implicates the cholecystokinin (CCK) system, particularly the cholecystokinin-2 receptor (CCK2R), as a key player in the pathophysiology of anxiety and panic.^{[3][4]}

The neuropeptide cholecystokinin, acting through its CCK2 receptors in the brain, has been shown to exert potent anxiogenic (anxiety-producing) and panicogenic (panic-inducing) effects.^{[3][5]} This has led to the hypothesis that blocking CCK2R with selective antagonists could represent a novel therapeutic strategy for the management of panic disorder.

GV150013X has been identified as a potent and selective antagonist for the CCK2R with a binding affinity (K_i) of 2.29 nM.[6] Its potential to attenuate central nervous system disorders, such as anxiety and panic disorder, makes it a compound of significant interest for further investigation.[6] This technical guide aims to provide a detailed overview of the therapeutic potential of **GV150013X** by examining the role of CCK2R in panic disorder, presenting preclinical data on representative CCK2R antagonists, outlining key experimental protocols for their evaluation, and visualizing the underlying signaling pathways.

The Role of the CCK2 Receptor in Panic Disorder

The CCK system is one of the most abundant neuropeptide systems in the brain. The CCK2 receptor is densely expressed in brain regions implicated in fear and anxiety, including the amygdala, hippocampus, and cerebral cortex.[5] Administration of CCK2R agonists, such as CCK-tetrapeptide (CCK-4) and pentagastrin, can reliably induce panic attacks in both healthy volunteers and individuals with panic disorder.[3] Furthermore, patients with panic disorder appear to be hypersensitive to the panicogenic effects of CCK2R agonists.[3]

Conversely, antagonism of the CCK2R is expected to produce anxiolytic (anxiety-reducing) and anti-panic effects. While early clinical trials with some CCK2R antagonists have yielded mixed results, often attributed to issues with pharmacokinetics and bioavailability, the therapeutic rationale remains strong.[3][4][7] The development of new, more potent, and brain-penetrant antagonists like **GV150013X** has renewed interest in this therapeutic target.

Quantitative Data on CCK2R Antagonists in Preclinical Models

Due to the limited public data on **GV150013X**, this section presents representative data from preclinical studies on other selective CCK2R antagonists in established animal models of anxiety. These models are crucial for assessing the anxiolytic potential of new chemical entities.

Table 1: Effects of CCK2R Antagonists in the Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Open Arms | % Increase in Open Arm Entries | Reference |
|------------|---------|----------------|-------------------------|---------------------------------------|--------------------------------|-----------|
| L-365,260 | Mouse | 1 - 1000 µg/kg | i.p. | Dose-dependent increase | Dose-dependent increase | [8] |
| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | Significant increase | [9] |
| LY225910 | Rat | Not specified | Not specified | Showed anxiolytic effects | Not specified | [5] |

Table 2: Effects of CCK2R Antagonists in the Light-Dark Box Test

The Light-Dark Box test is another common model for screening anxiolytic drugs. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.

| Compound | Species | Dose | Route of Administration | % Increase in Time Spent in Light Compartment | Reference |
|------------|---------|-------------------|-------------------------|---|-----------|
| L-365,260 | Rat | 1.0 and 5.0 mg/kg | i.p. | Significant increase | [9] |
| PD-135,158 | Rat | 100 µg/kg | i.p. | Significant increase | [9] |

Table 3: Effects of CCK2R Antagonists in the Fear Conditioning Test

Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response. This model is useful for studying the effects of drugs on the acquisition, consolidation, and expression of fear.

| Compound | Species | Effect on Freezing Behavior | Experimental Condition | Reference |
|----------------|---------|-----------------------------|---|----------------------|
| PD-135,158 | Rat | Significant reduction | Administration before conditioned fear stress | [10] |
| CCKBR Knockout | Mouse | No effect | Global knockout | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation of compounds like **GV150013X**. Below are methodologies for key behavioral assays used to assess anxiolytic and anti-panic properties.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

- Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
- The test compound (e.g., **GV150013X**) or vehicle is administered at a predetermined time before the test.
- Each animal is placed in the center of the maze, facing an open arm.

- The animal is allowed to explore the maze for a 5-minute period.
- Behavior is recorded by an overhead video camera and analyzed using tracking software.
- Key parameters measured include:
 - Time spent in the open and closed arms.
 - Number of entries into the open and closed arms.
 - Total distance traveled (to assess general locomotor activity).
- The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

Procedure:

- Animals are habituated to the testing room.
- The test compound or vehicle is administered prior to the test.
- Each animal is placed in the center of the light compartment, facing away from the opening.
- The animal is allowed to freely explore both compartments for a 5 to 10-minute period.
- Behavior is recorded and analyzed.
- Primary measures include:
 - Time spent in the light and dark compartments.

- Latency to first enter the dark compartment.
- Number of transitions between the two compartments.
- The apparatus is cleaned between each animal.

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Fear Conditioning Test

Objective: To assess the effect of a compound on the acquisition, consolidation, or expression of learned fear.

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a sound generator, and a video camera.

Procedure:

- Habituation (Day 1): Animals are placed in the conditioning chamber and allowed to explore for a set period without any stimuli.
- Conditioning (Day 2):
 - The test compound or vehicle is administered.
 - Animals are placed in the chamber.
 - A neutral conditioned stimulus (CS), typically an auditory tone, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock.
 - This pairing is repeated several times.
- Contextual Fear Testing (Day 3):
 - Animals are returned to the same conditioning chamber without the presentation of the CS or US.
 - Freezing behavior (a fear response) is measured.

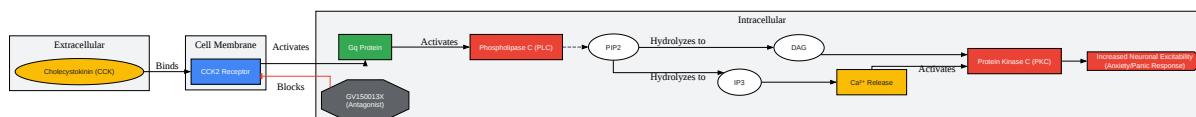
- Cued Fear Testing (Day 4):
 - Animals are placed in a novel context (different from the conditioning chamber).
 - The CS (tone) is presented without the US.
 - Freezing behavior is measured.

A reduction in freezing behavior during the contextual or cued fear test indicates that the compound may interfere with the expression or consolidation of fear memory.

Visualizations

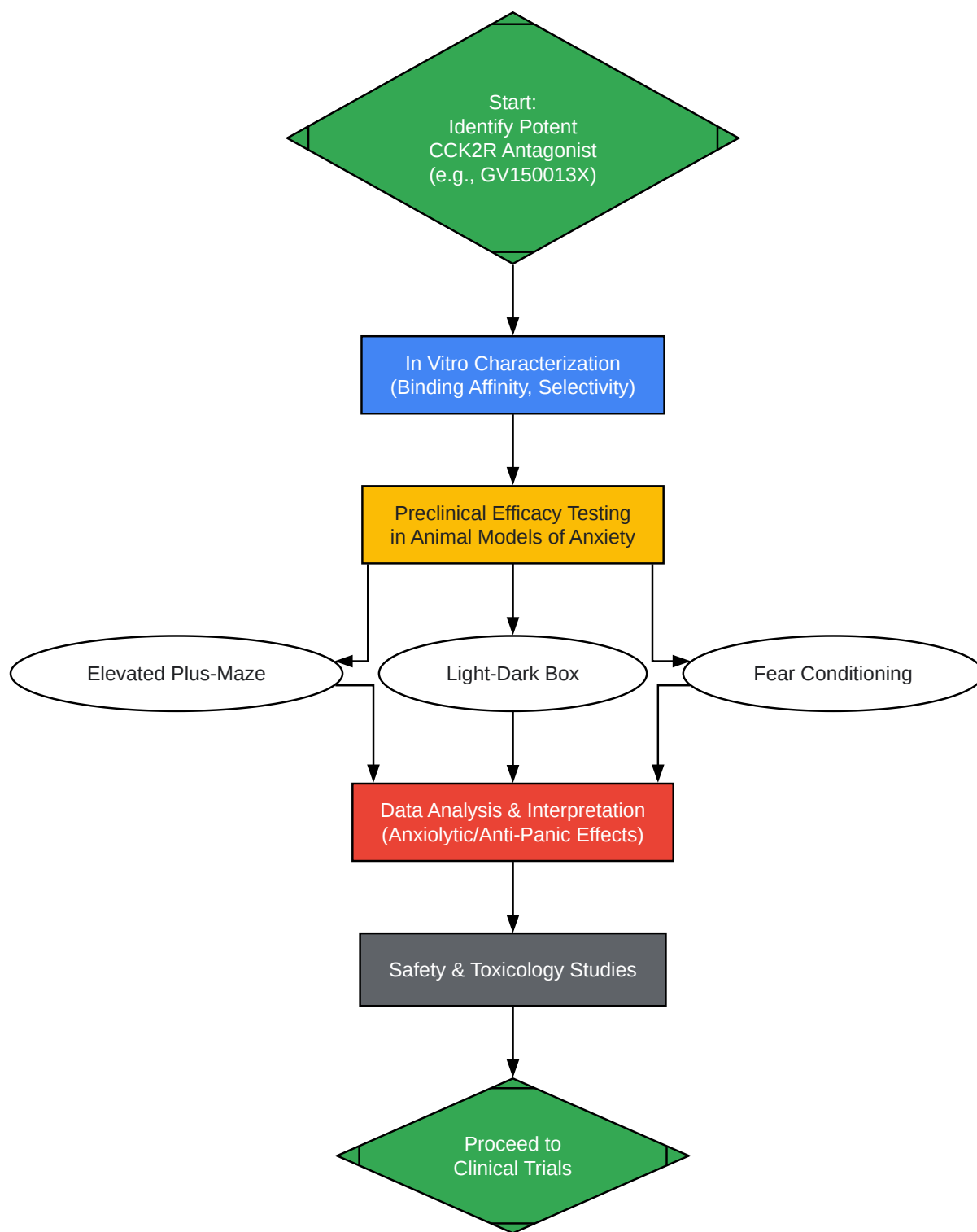
Signaling Pathways

The following diagrams illustrate the proposed signaling pathways associated with CCK2R activation and the logical workflow for preclinical evaluation of a CCK2R antagonist.



[Click to download full resolution via product page](#)

Caption: Proposed CCK2R signaling pathway in neurons leading to anxiety.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for a novel CCK2R antagonist.

Conclusion

The cholecystokinin-2 receptor represents a compelling and well-validated target for the development of novel therapeutics for panic disorder. The potent panicogenic effects of CCK2R agonists strongly support the hypothesis that antagonism of this receptor will have therapeutic benefits. **GV150013X**, with its high affinity for the CCK2R, is a promising candidate for further investigation.

While specific preclinical data for **GV150013X** are not yet in the public domain, the evidence from other selective CCK2R antagonists in established animal models of anxiety provides a strong rationale for its development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of **GV150013X** and other novel CCK2R antagonists. Future research, including rigorous preclinical efficacy and safety studies, will be crucial to determine the full therapeutic potential of **GV150013X** as a treatment for panic disorder. The successful development of a potent and safe CCK2R antagonist could offer a much-needed new therapeutic option for individuals suffering from this debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Panic Disorder - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. oaskpublishers.com [oaskpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bi-Directional Effect of Cholecystokinin Receptor-2 Overexpression on Stress-Triggered Fear Memory and Anxiety in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between the Cholecystokinin and Endogenous Cannabinoid Systems in Cued Fear Expression and Extinction Retention - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GV150013X: A Potential Therapeutic Avenue for Panic Disorders—A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672444#gv150013x-as-a-potential-therapeutic-for-panic-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com